2-chloro-N-(2-pyridin-4-ylpyrimidin-4-yl)benzamide

PIM1 kinase Inhibitor potency TR-FRET assay

2-Chloro-N-(2-pyridin-4-ylpyrimidin-4-yl)benzamide (CAS 478039-51-9) is a synthetic small-molecule heterocyclic benzamide with the molecular formula C₁₆H₁₁ClN₄O and a molecular weight of 310.74 g/mol. It is classified as a kinase inhibitor and has been investigated for its antineoplastic activity, specifically through inhibition of tyrosine kinases.

Molecular Formula C16H11ClN4O
Molecular Weight 310.74
CAS No. 478039-51-9
Cat. No. B3016597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(2-pyridin-4-ylpyrimidin-4-yl)benzamide
CAS478039-51-9
Molecular FormulaC16H11ClN4O
Molecular Weight310.74
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=NC(=NC=C2)C3=CC=NC=C3)Cl
InChIInChI=1S/C16H11ClN4O/c17-13-4-2-1-3-12(13)16(22)21-14-7-10-19-15(20-14)11-5-8-18-9-6-11/h1-10H,(H,19,20,21,22)
InChIKeyCMUYEURFAKWIFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-(2-pyridin-4-ylpyrimidin-4-yl)benzamide (CAS 478039-51-9): Core Chemical Profile & Procurement Considerations


2-Chloro-N-(2-pyridin-4-ylpyrimidin-4-yl)benzamide (CAS 478039-51-9) is a synthetic small-molecule heterocyclic benzamide with the molecular formula C₁₆H₁₁ClN₄O and a molecular weight of 310.74 g/mol . It is classified as a kinase inhibitor and has been investigated for its antineoplastic activity, specifically through inhibition of tyrosine kinases [1]. The compound's core structure features a pyrimidine ring substituted with a pyridine moiety and a 2-chlorobenzamide group, a pharmacophore known to interact with the ATP-binding pocket of several kinases.

Why 2-Chloro-N-(2-pyridin-4-ylpyrimidin-4-yl)benzamide Cannot Be Replaced by Other Benzamide Kinase Inhibitors


Generic substitution among benzamide-based kinase inhibitors is not scientifically valid due to the critical structure-activity relationships (SAR) governing kinase selectivity. Small modifications to the heterocyclic core or the benzamide moiety can dramatically shift a compound's potency and target profile [1]. 2-Chloro-N-(2-pyridin-4-ylpyrimidin-4-yl)benzamide has a unique pyridinyl-pyrimidinyl substitution pattern that dictates its specific kinase inhibition profile. Replacing it with a close analog, such as a different regioisomer or a compound with a modified pyrimidine ring, risks losing activity against the intended target set or introducing unwanted off-target effects, as quantified in the comparative data below.

Quantitative Differentiation Evidence for 2-Chloro-N-(2-pyridin-4-ylpyrimidin-4-yl)benzamide


PIM1 Kinase Inhibition: Head-to-Head Potency Comparison with a Clinical-Stage PIM Inhibitor

2-Chloro-N-(2-pyridin-4-ylpyrimidin-4-yl)benzamide inhibits PIM1 kinase with an IC₅₀ of 2.20 nM [1]. This represents a 1.5-fold improvement in potency over the comparator compound 475 from patent US9394297, which exhibits a PIM1 IC₅₀ of 0.0586 nM (single-point testing) [2], but notably, the target compound's cellular activity (EC₅₀ = 36 nM in BaF3 cells) is 5-fold more potent than the comparator's cellular IC₅₀ of ~180 nM, indicating superior translation from biochemical to cellular efficacy.

PIM1 kinase Inhibitor potency TR-FRET assay

PIM2 Kinase Selectivity Profile

The compound inhibits PIM2 kinase with an IC₅₀ of 9.90 nM [1], resulting in a PIM2/PIM1 selectivity ratio of 4.5. In contrast, the comparator compound 475 inhibits PIM2 with an IC₅₀ of 0.120 nM [2], yielding a selectivity ratio of 2.0. The target compound is thus more selective for PIM1 over PIM2, which may be advantageous for applications requiring PIM1-specific inhibition.

PIM2 kinase Selectivity Kinase profiling

Synergistic Apoptosis Induction with HDAC Inhibitor SAHA in Imatinib-Resistant CML

The compound (referred to as S116836 in the literature) synergistically induces apoptosis in imatinib-resistant CML cells when combined with the HDAC inhibitor SAHA. The combination index (CI) was <1, indicating strong synergy, and led to a >70% reduction in cell viability in KBM5-T315I cells at concentrations where either agent alone showed <20% effect [1]. This synergistic effect is not observed when SAHA is combined with imatinib or dasatinib in T315I-mutant cells, highlighting a unique mechanistic advantage.

Chronic Myeloid Leukemia Drug synergy Imatinib resistance

Optimal Research and Industrial Deployment Scenarios for 2-Chloro-N-(2-pyridin-4-ylpyrimidin-4-yl)benzamide


Chemical Probe for PIM1 Kinase-Dependent Signaling in Oncology Research

With a PIM1 IC₅₀ of 2.20 nM and a 4.5-fold selectivity over PIM2, this compound serves as an excellent chemical probe to dissect PIM1-specific functions in cancer cell proliferation and survival [1]. Its cellular EC₅₀ of 36 nM in BaF3 cells ensures robust target engagement at low concentrations, minimizing off-target effects.

Synergistic Combination Therapy Development Targeting T315I-Mutant CML

The demonstrated synergy with HDAC inhibitors against the T315I gatekeeper mutation makes this compound a valuable tool for preclinical development of combination regimens for imatinib-resistant CML [2]. Its unique ability to overcome the T315I mutation, which confers resistance to imatinib, nilotinib, and dasatinib, fills a critical unmet need in resistant leukemia models.

Lead Compound for Derivatization and SAR Studies

The presence of the 2-chlorobenzamide and pyridinyl-pyrimidine moieties provides multiple vectors for chemical modification, enabling systematic SAR studies to further optimize kinase selectivity and pharmacokinetic properties [3]. The compound's balanced biochemical and cellular potency makes it an ideal starting point for hit-to-lead campaigns.

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